6-Oxohexanoate

Descripción

Nomenclature and Structural Context within Metabolic Intermediates

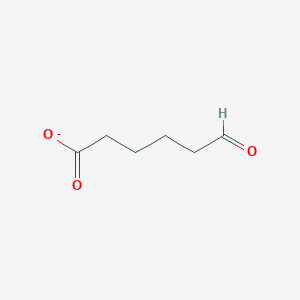

6-Oxohexanoate is the conjugate base of 6-oxohexanoic acid. According to IUPAC nomenclature, the name "6-oxohexanoic acid" is derived by identifying the six-carbon (hexan-) backbone with single bonds (-an-). expasy.org The carboxylic acid group (-COOH) is given priority, defining the "-oic acid" suffix and assigning its carbon as position 1. expasy.org Consequently, the aldehyde group (-CHO) at the other end of the chain is at position 6 and is denoted by the prefix "oxo-". expasy.org

Structurally, this compound is a bifunctional molecule, possessing both an aldehyde and a carboxylate group. researchgate.net This structure makes it a key metabolic intermediate, capable of undergoing further oxidation or amination reactions. It is classified as a straight-chain fatty acid anion and an omega-oxo fatty acid anion. researchgate.net In biological systems, it is often found as its protonated form, 6-oxohexanoic acid, or as a thioester conjugate, such as 6-oxohexanoyl-CoA.

Table 1: Chemical Properties of 6-Oxohexanoic Acid

| Property | Value |

| CAS Number | 928-81-4 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 6-oxohexanoic acid |

| Synonyms | Adipic semialdehyde, 6-ketohexanoic acid |

Data sourced from Biosynth biosynth.com and PubChem researchgate.net.

Historical Perspectives on the Discovery and Initial Characterization of this compound

The conceptual groundwork for understanding the role of molecules like this compound was laid in the 1930s. Research by Verkade and colleagues first proposed the existence of ω-oxidation as an alternative pathway to the well-known β-oxidation for fatty acid metabolism. frontiersin.orgnih.gov This new pathway involved the oxidation of the terminal methyl (ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid, a process in which this compound would later be identified as a key intermediate. nih.gov

More specific characterization of this compound's role emerged from studies on microbial metabolism. The biochemical pathway for cyclohexanol (B46403) oxidation in Acinetobacter sp. strain NCIMB 9871, a process crucial for bioremediation, was first established during the 1970s. nih.gov These studies identified a sequence of enzymatic reactions that converted cyclohexanol to adipic acid, with this compound as a central intermediate. researchgate.net

A pivotal moment in its characterization came in 1999, when Iwaki et al. identified and sequenced the gene chnE from Acinetobacter sp. NCIMB 9871. nih.govresearchgate.net This gene was found to encode the NADP⁺-linked this compound dehydrogenase, the specific enzyme responsible for catalyzing the oxidation of this compound to adipate (B1204190), the fifth step in the cyclohexanol degradation pathway. nih.govresearchgate.net This discovery provided definitive genetic and biochemical proof of the compound's role in this metabolic route.

Significance of this compound in Biological Pathways Research

This compound is a significant intermediate in several distinct and important metabolic pathways, highlighting its versatility in cellular biochemistry. Its involvement ranges from catabolic pathways for environmental compounds to central anabolic routes and has implications for industrial biotechnology.

Key Metabolic Roles:

Cyclohexanol Degradation: In bacteria such as Acinetobacter sp., this compound is a critical intermediate in the aerobic degradation pathway of cyclohexanol. nih.gov The pathway proceeds from cyclohexanol to cyclohexanone (B45756), then to ε-caprolactone, 6-hydroxyhexanoate (B1236181), and finally this compound, which is then oxidized by this compound dehydrogenase to form adipate. nih.govresearchgate.net This pathway is of significant interest for the bioremediation of industrial pollutants.

Omega (ω)-Oxidation of Fatty Acids: this compound is an intermediate in the ω-oxidation of hexanoate (B1226103). This pathway serves as an alternative to β-oxidation, particularly when the latter is impaired. researchgate.netjst.go.jp The process begins with the hydroxylation of the terminal carbon to form 6-hydroxyhexanoate, which is subsequently oxidized to this compound and then to the dicarboxylic acid, adipic acid. biosynth.comwikipedia.org

Lysine (B10760008) Biosynthesis: In many fungi, including Saccharomyces cerevisiae, a related compound, (S)-2-amino-6-oxohexanoate, is a key intermediate in the alpha-aminoadipate (AAA) pathway for lysine biosynthesis. expasy.orgqmul.ac.uk It is formed by the reduction of L-2-aminoadipate in a reaction catalyzed by L-2-aminoadipate reductase. qmul.ac.ukkegg.jp

Biotechnological Precursor for Nylon: this compound is a valuable precursor in the biosynthesis of 6-aminocaproic acid and adipic acid, which are the monomers for producing nylon-6 and nylon-6,6, respectively. kci.go.krresearchgate.net Research has focused on developing efficient enzymatic and whole-cell bioconversion processes to produce these chemicals from renewable feedstocks, with this compound as a central target intermediate. kci.go.krresearchgate.net For instance, studies have demonstrated the conversion of this compound to 6-aminocaproic acid with a 78% yield using 4-aminobutyrate aminotransferase. kci.go.krresearchgate.net

Table 2: Significance of this compound in Research Fields

| Biological Pathway | Research Significance | Key Enzymes |

| Cyclohexanol Degradation | Bioremediation of industrial waste. | 6-Hydroxyhexanoate dehydrogenase, this compound dehydrogenase |

| Omega-Oxidation | Alternative fatty acid metabolism, understanding metabolic disorders. | Alcohol dehydrogenase, Aldehyde dehydrogenase |

| Lysine Biosynthesis | Fundamental amino acid production in fungi. | L-2-aminoadipate reductase |

| Nylon Precursor Synthesis | Industrial biotechnology, "green" chemistry. | 4-Aminobutyrate aminotransferase, this compound dehydrogenase |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H9O3- |

|---|---|

Peso molecular |

129.13 g/mol |

Nombre IUPAC |

6-oxohexanoate |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9)/p-1 |

Clave InChI |

PNPPVRALIYXJBW-UHFFFAOYSA-M |

SMILES |

C(CCC(=O)[O-])CC=O |

SMILES canónico |

C(CCC(=O)[O-])CC=O |

Origen del producto |

United States |

Metabolic Pathways and Biochemical Transformations of 6 Oxohexanoate

Central Role as a Metabolic Intermediate

6-Oxohexanoate serves as a crucial junction point in cellular metabolism, linking the catabolism of various compounds to central metabolic routes. Its chemical structure, featuring both an aldehyde and a carboxyl group, allows it to participate in a range of enzymatic reactions, facilitating its conversion into molecules that can be readily utilized by the cell for energy production or biosynthesis.

Integration into Aliphatic Carboxylic Acid Metabolism

This compound is an intermediate in the omega-oxidation pathway of fatty acids, a process that occurs in some microorganisms. This pathway provides an alternative to the more common beta-oxidation. In the context of hexanoate (B1226103) metabolism, alkane-utilizing strains of Pseudomonas have been shown to oxidize hexanoate at the terminal methyl group (omega-oxidation) to first form 6-hydroxyhexanoate (B1236181), which is then further oxidized to this compound. asm.orgnih.gov This positions this compound as a key intermediate in the conversion of certain aliphatic carboxylic acids to adipic acid, which can then enter central carbon metabolism. asm.orgnih.gov

Interconnections with Primary Carbon Metabolism Research

The study of pathways involving this compound provides insights into the broader network of primary carbon metabolism. The eventual conversion of this compound to adipate (B1204190), and subsequently to intermediates of the Krebs cycle like succinate (B1194679) and acetyl-CoA, demonstrates a clear link between the degradation of specific aliphatic compounds and the central energy-generating pathways of the cell. researchgate.net Research into these connections is crucial for understanding microbial metabolic versatility and has potential applications in bioremediation and the bio-based production of valuable chemicals. The enzymes involved in these pathways, such as dehydrogenases that act on this compound, are subjects of ongoing research to elucidate their mechanisms and substrate specificities. nih.gov

Degradation Pathways Involving this compound

Perhaps the most extensively studied role of this compound is in the biodegradation of xenobiotic compounds, particularly those related to the production of nylon-6. Several bacterial species have evolved enzymatic machinery to utilize caprolactam and its linear oligomers as sources of carbon and nitrogen, with this compound being a pivotal intermediate in this process. researchgate.netnih.gov

Caprolactam and Nylon Oligomer Degradation Pathway

The degradation of caprolactam, the monomer used in the synthesis of nylon-6, and its oligomers proceeds through a specific catabolic pathway in various microorganisms, including strains of Pseudomonas, Alcaligenes, and Arthrobacter. researchgate.netnih.gov This pathway ultimately funnels these synthetic compounds into central metabolism via this compound. researchgate.net

The initial step in the degradation of caprolactam involves the hydrolytic opening of its ring structure to form 6-aminohexanoate (B3152083). nih.govrug.nl This linear intermediate is then deaminated to produce this compound. nih.govrug.nl This conversion is a critical step and is catalyzed by enzymes such as ω-amino group-oxidizing enzymes or aminotransferases. nih.govtandfonline.comd-nb.infonih.gov For instance, in Pseudomonas jessenii, an aminotransferase deaminates 6-aminohexanoate to yield this compound, utilizing pyruvate as the amino group acceptor. d-nb.infonih.govrug.nl In Arthrobacter sp. KI72, a 6-aminohexanoate aminotransferase (NylD) has been identified that catalyzes this reaction using α-ketoglutarate, pyruvate, or glyoxylate as amino acceptors. qmul.ac.uknih.gov

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274, achieving a 100% yield under optimized conditions. nih.govtandfonline.com

Enzymatic Conversion of 6-Aminohexanoate to this compound

| Enzyme | Organism | Reaction Type | Co-substrate/Cofactor | Reference |

|---|---|---|---|---|

| ω-Amino group-oxidizing enzyme (ω-AOX) | Phialemonium sp. AIU 274 | Oxidation | O₂ | nih.govtandfonline.com |

| Aminotransferase (PjAT) | Pseudomonas jessenii | Transamination | Pyruvate, Pyridoxal (B1214274) 5'-phosphate (PLP) | d-nb.infonih.govrcsb.org |

Following its formation, this compound is oxidized to adipate. nih.govrug.nl This reaction is catalyzed by a this compound dehydrogenase. nih.gov In Acinetobacter sp., a specific this compound dehydrogenase has been identified for this conversion. nih.gov Similarly, in Arthrobacter sp. KI72, an adipate semialdehyde dehydrogenase (NylE₁) catalyzes the oxidation of this compound to adipate using NADP+ as a cofactor. nih.gov Adipate can then be further metabolized through the β-oxidation pathway, feeding into the Krebs cycle. researchgate.netnih.gov Studies with alkane-utilizing Pseudomonas species have shown high molar yields of adipic acid from this compound, indicating an efficient conversion process. asm.orgnih.gov

Enzymatic Oxidation of this compound to Adipate

| Enzyme | Organism | Cofactor | Reference |

|---|---|---|---|

| This compound dehydrogenase | Acinetobacter sp. | Not specified | nih.gov |

| Adipate semialdehyde dehydrogenase (NylE₁) | Arthrobacter sp. KI72 | NADP⁺ | nih.gov |

Role in Microbial Catabolism of Synthetic Polymers

This compound is a key intermediate in the microbial breakdown of certain synthetic polymers, most notably polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765). The microbial degradation of PCL involves the enzymatic depolymerization of the polymer into its constituent monomer, 6-hydroxyhexanoic acid (6-HHA). Subsequently, microorganisms utilize specific metabolic pathways to catabolize 6-HHA, where this compound plays a crucial role.

The transformation of 6-HHA to this compound is a critical oxidation step. This reaction is catalyzed by the enzyme 6-hydroxyhexanoate dehydrogenase. Following its formation, this compound is further oxidized to adipic acid by the enzyme this compound dehydrogenase. This conversion is a vital part of the metabolic pathway that allows microorganisms to utilize PCL as a carbon source.

Research has demonstrated the feasibility of using recombinant Escherichia coli strains expressing these enzymes to convert 6-HHA into adipic acid, a valuable chemical. For instance, recombinant E. coli strains expressing the genes for 6-hydroxyhexanoic acid dehydrogenase and 6-oxohexanoic acid dehydrogenase have been shown to successfully produce adipic acid from 6-HHA. In one study, fed-batch fermentation of a recombinant E. coli strain resulted in an adipic acid production titer of 15.6 g/L from 6-HHA.

The table below summarizes the key enzymes involved in the microbial catabolism of the PCL monomer, 6-hydroxyhexanoic acid, leading to the formation of adipic acid via the intermediate this compound.

| Enzyme | Substrate | Product |

| 6-Hydroxyhexanoate Dehydrogenase | 6-Hydroxyhexanoic Acid | This compound |

| This compound Dehydrogenase | This compound | Adipic Acid |

ω-Oxidation Pathways of Alkanes and Fatty Acids

Formation from Hexanoate and 6-Hydroxyhexanoate

This compound is a central metabolite in the ω-oxidation pathway of hexanoate. This pathway provides an alternative to the more common β-oxidation for the degradation of fatty acids. The initial step in the ω-oxidation of hexanoate is the hydroxylation of the terminal methyl group to form 6-hydroxyhexanoate. This reaction is catalyzed by an alkane monooxygenase or a similar ω-hydroxylase enzyme system.

Once formed, 6-hydroxyhexanoate is then oxidized to this compound. This conversion is carried out by the enzyme 6-hydroxyhexanoate dehydrogenase, which utilizes NAD+ as an electron acceptor. The reaction is as follows:

6-hydroxyhexanoate + NAD⁺ ⇌ this compound + NADH + H⁺ wikipedia.org

This two-step oxidation process, from hexanoate to 6-hydroxyhexanoate and then to this compound, is a critical part of the ω-oxidation pathway in various microorganisms.

Contribution to Adipic Acid Formation in Specific Microorganisms

In certain microorganisms, particularly alkane-utilizing strains of Pseudomonas, this compound is a direct precursor to adipic acid. Following its formation from 6-hydroxyhexanoate, this compound is further oxidized to adipic acid. This final step is catalyzed by the enzyme this compound dehydrogenase.

Studies have shown that the molar yield of adipic acid from different precursors varies. For instance, in Pseudomonas spp. induced with n-hexane, the conversion of hexanoate, 6-hydroxyhexanoate, and this compound to adipic acid resulted in molar yields of 5%, 30%, and 90%, respectively. This indicates a highly efficient conversion of this compound to adipic acid. The ability of microorganisms to perform this conversion is being explored for the biocatalytic upcycling of plastic waste, such as polycaprolactone, into valuable chemicals like adipic acid.

The following table illustrates the increasing molar yield of adipic acid as the substrate moves closer to the final product in the ω-oxidation pathway in Pseudomonas spp.

| Substrate | Molar Yield of Adipic Acid (%) |

| Hexanoate | 5 |

| 6-Hydroxyhexanoate | 30 |

| This compound | 90 |

Alternative Degradation Branches and Metabolite Accumulation Research

Research into the metabolism of 6-hydroxyhexanoate has revealed alternative degradation branches that can lead to the accumulation of other metabolites. While the primary pathway in ω-oxidation leads to the formation of adipic acid via this compound, an alternative route has been identified in some Pseudomonas species.

In this alternative pathway, 6-hydroxyhexanoate can be converted to 2-tetrahydrofuranacetic acid. asm.orgnih.govhmdb.ca This metabolite, along with adipic acid, has been detected when cells induced with n-hexane are incubated with hexanoate or 1,6-hexanediol. asm.orgnih.govhmdb.ca However, when these cells are incubated with this compound, 2-tetrahydrofuranacetic acid is not detected, suggesting that it is formed from 6-hydroxyhexanoate and is not a downstream product of this compound.

Interestingly, cells grown on hexanoate and then incubated with 6-hydroxyhexanoate were found to accumulate 2-tetrahydrofuranacetic acid, which was not further metabolized. asm.orgnih.govhmdb.ca This indicates that the formation of 2-tetrahydrofuranacetic acid represents a non-productive or dead-end branch of the degradation pathway for 6-hydroxyhexanoate in these organisms. The physiological significance of this alternative pathway appears to be limited, as it diverts the carbon flow away from the productive ω-oxidation pathway leading to adipic acid.

Connections to Amino Acid Catabolism

Derivation from 6-Hydroxyhexanoic Acid

6-Oxohexanoic acid is formed through the oxidation of the hydroxyl group of 6-hydroxyhexanoic acid. biosynth.com This conversion is a key step in the metabolic pathway that links the catabolism of certain amino acids to the formation of this compound. The enzyme responsible for this oxidation is 6-hydroxyhexanoate dehydrogenase.

Biosynthesis Pathways Involving this compound

Role in L-Lysine Biosynthesis via L-2-Aminoadipate Reduction

In many fungi and some prokaryotes, L-lysine is synthesized via the α-aminoadipate (AAA) pathway. semanticscholar.orgscispace.com A key intermediate in this pathway is (S)-2-amino-6-oxohexanoate, also referred to as 2-aminoadipate semialdehyde or L-allysine. nih.gov This compound is formed through the reduction of L-2-aminoadipate.

The conversion is a critical step in the multi-enzyme pathway that starts from acetyl-CoA and α-ketoglutarate. scispace.com The formation of (S)-2-amino-6-oxohexanoate represents the point in the pathway where the six-carbon backbone of what will become lysine (B10760008) is established as a semialdehyde, primed for the subsequent transamination reaction that will install the second amino group to form L-lysine.

Synthesis from 6-Aminohexanoic Acid via Enzymatic Oxidation

This compound can be synthesized from 6-aminohexanoic acid through enzymatic oxidation. Research has demonstrated an efficient method utilizing an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. AIU 274. tandfonline.comnih.gov

This biocatalytic process involves the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid. The reaction has been optimized to achieve a 100% yield under specific laboratory conditions. tandfonline.comnih.gov The use of enzymes for this synthesis is considered a safer and more environmentally friendly alternative to chemical synthesis methods, which may involve hazardous compounds. tandfonline.com

Optimal Conditions for Enzymatic Synthesis of this compound

| Parameter | Optimal Value | Source |

|---|---|---|

| Enzyme | ω-AOX from Phialemonium sp. AIU 274 | tandfonline.com |

| Substrate | 6-Aminohexanoic Acid | tandfonline.com |

| pH | 7.0 | tandfonline.com |

| Temperature | 30 °C | tandfonline.com |

Precursor for 6-Aminocaproic Acid Biosynthesis

This compound serves as a direct precursor in the biosynthesis of 6-aminocaproic acid (also known as 6-aminohexanoic acid), a compound used in the production of nylon-6 and as an antifibrinolytic drug. mdpi.comwikipedia.org The conversion of this compound to 6-aminocaproic acid can be achieved enzymatically.

One studied pathway utilizes the enzyme 4-aminobutyrate aminotransferase. This enzyme mediates the reaction, and under optimal conditions, a yield of 78% for the conversion of 6-oxohexanoic acid to 6-aminocaproic acid has been reported. researchgate.net This biosynthetic route is part of a broader effort to develop green, bio-based methods for producing industrial chemicals like adipic acid and 6-aminocaproic acid, often involving multi-enzyme cascade reactions. researchgate.netnih.gov The development of recombinant microorganisms containing engineered metabolic pathways represents another avenue of research for the bioproduction of 6-aminocaproic acid from various feedstocks, where this compound can be a key intermediate. google.com

Enzymatic Conversion of this compound

| Enzyme | Reaction | Product | Reported Yield | Source |

|---|

Enzymology of 6 Oxohexanoate Metabolism

Key Enzymes Catalyzing 6-Oxohexanoate Transformations

The conversion of this compound is a critical juncture in the breakdown of alicyclic compounds. This process is catalyzed by a specific set of oxidoreductases that ensure the efficient processing of this intermediate.

This compound dehydrogenase, also known by its systematic name this compound:NADP+ oxidoreductase, is the enzyme responsible for the final step in the conversion of the cyclohexanol (B46403) degradation pathway to adipate (B1204190). jst.go.jpexpasy.orggenome.jpnih.gov It catalyzes the NADP+-dependent oxidation of this compound to adipate. jst.go.jpnih.gov

Reaction: this compound + NADP⁺ + H₂O ⇌ Adipate + NADPH + H⁺ jst.go.jpnih.gov

This enzyme belongs to the oxidoreductase family, specifically acting on the aldehyde or oxo group of the donor with NADP+ as the acceptor. jst.go.jp

Table 1: General Properties of this compound Dehydrogenase (EC 1.2.1.63)

| Property | Description | Source(s) |

|---|---|---|

| EC Number | 1.2.1.63 | jst.go.jp |

| Systematic Name | This compound:NADP+ oxidoreductase | jst.go.jp |

| Reaction | This compound + NADP⁺ + H₂O → Adipate + NADPH + H⁺ | jst.go.jpnih.gov |

| Cofactor | NADP⁺ | researchgate.netnih.gov |

| Metabolic Pathway | Caprolactam and Cyclohexanol Degradation | jst.go.jpgenome.jp |

| Source Organism Example | Acinetobacter sp. NCIMB 9871 | researchgate.netnih.gov |

| Specific Activity | 0.73 U/mg (in crude extract) | nih.gov |

The catalytic mechanism of this compound dehydrogenase is consistent with the general mechanism for NAD(P)⁺-dependent aldehyde dehydrogenases. microbiologyresearch.orgacs.org This process involves several key steps within the enzyme's active site:

Nucleophilic Attack: A highly conserved cysteine residue, activated by a nearby glutamate (B1630785) residue acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. acs.orgacs.org This forms a tetrahedral thiohemiacetal intermediate. acs.org

Hydride Transfer: A hydride ion is transferred from the intermediate to the nicotinamide (B372718) ring of the NADP⁺ cofactor, reducing it to NADPH. researchgate.netacs.org This step results in the formation of a thioester intermediate. acs.org

Hydrolysis: A water molecule, activated by the glutamate residue, hydrolyzes the thioester intermediate. researchgate.netacs.org This releases the product, adipate, and regenerates the active site cysteine. acs.org

Cofactor Exchange: The reduced cofactor, NADPH, dissociates from the enzyme, and a new NADP⁺ molecule binds, preparing the enzyme for another catalytic cycle. acs.org

While specific kinetic parameters like Kₘ and kcat for the Acinetobacter this compound dehydrogenase have not been extensively reported, the specific activity in crude extracts of Acinetobacter sp. NCIMB 9871 has been measured at 0.73 U/mg of protein. nih.gov

This compound dehydrogenase (EC 1.2.1.63) exhibits a strict dependence on nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) as its electron acceptor. researchgate.netnih.gov The enzyme specifically utilizes NADP⁺ for the oxidative conversion of this compound to adipate, producing NADPH in the process. researchgate.netnih.gov This specificity is a distinguishing feature from other dehydrogenases in the same pathway, such as 6-hydroxyhexanoate (B1236181) dehydrogenase, which utilizes NAD⁺. wikipedia.org The binding of NADP⁺ is facilitated by a conserved nicotinamide-binding fingerprint sequence within the enzyme's structure. nih.gov

Although a specific crystal structure for this compound dehydrogenase from Acinetobacter is not available, its sequence analysis reveals key structural features characteristic of the aldehyde dehydrogenase superfamily. nih.gov The enzyme is predicted to contain a catalytic domain and a cofactor-binding domain. acs.org

In Acinetobacter sp. NCIMB 9871, the gene encoding this compound dehydrogenase is designated chnE. researchgate.netnih.gov This gene is part of a larger gene cluster responsible for the entire cyclohexanol degradation pathway. researchgate.netnih.gov The gene arrangement in this cluster is chnB-chnE-chnR. researchgate.net chnB encodes cyclohexanone (B45756) monooxygenase, and chnR encodes a transcriptional activator of the AraC-XylS type. researchgate.net

The expression of the chn genes is inducible. researchgate.net The presence of cyclohexanone, an intermediate in the pathway, induces the expression of chnB through the action of the transcriptional activator ChnR. researchgate.net While ChnR directly regulates chnB, the regulation of chnE may be more complex, as a putative terminator sequence has been identified between the chnB and chnE genes, suggesting that chnE might not be part of the same operon regulated by ChnR. researchgate.net The enzymes of the cyclohexanol pathway, including this compound dehydrogenase, are known to be induced when the organism is grown on cyclohexanol as the sole carbon source. researchgate.netresearchgate.net

Preceding the action of this compound dehydrogenase, 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258) catalyzes the oxidation of 6-hydroxyhexanoate to this compound. wikipedia.orgqmul.ac.uk This enzyme is also a key component of the cyclohexanol degradation pathway in microorganisms like Acinetobacter NCIB 9871. researchgate.netwikipedia.orgqmul.ac.uk

Reaction: 6-Hydroxyhexanoate + NAD⁺ ⇌ this compound + NADH + H⁺ wikipedia.orgqmul.ac.uk

This enzyme is an oxidoreductase that acts on the CH-OH group of the substrate with NAD⁺ as the acceptor. wikipedia.org Unlike this compound dehydrogenase, it is dependent on NAD⁺ rather than NADP⁺. wikipedia.org In Acinetobacter sp., the gene encoding this enzyme is chnD, located within the chn gene cluster. nih.gov The presence of inducible dehydrogenase activity for 6-hydroxyhexanoate has been confirmed in cell extracts of cyclohexanol-grown Acinetobacter. researchgate.netresearchgate.net

Table 2: General Properties of 6-Hydroxyhexanoate Dehydrogenase (EC 1.1.1.258)

| Property | Description | Source(s) |

|---|---|---|

| EC Number | 1.1.1.258 | wikipedia.orgqmul.ac.uk |

| Systematic Name | 6-hydroxyhexanoate:NAD+ oxidoreductase | wikipedia.orgqmul.ac.uk |

| Reaction | 6-Hydroxyhexanoate + NAD⁺ ⇌ this compound + NADH + H⁺ | wikipedia.orgqmul.ac.uk |

| Cofactor | NAD⁺ | wikipedia.org |

| Metabolic Pathway | Caprolactam and Cyclohexanol Degradation | wikipedia.org |

| Source Organism Example | Acinetobacter sp. NCIMB 9871 | researchgate.netwikipedia.org |

| Genetic Locus | chnD | nih.gov |

6-Hydroxyhexanoate Dehydrogenase (EC 1.1.1.258)

Role in this compound Precursor Formation

This compound is synthesized from its precursor, 6-hydroxyhexanoate, through an oxidation reaction. This conversion is catalyzed by the enzyme 6-hydroxyhexanoate dehydrogenase. This enzyme is a key component in the metabolic pathway for caprolactam degradation. wikipedia.org The reaction involves the removal of hydrogen from the hydroxyl group of 6-hydroxyhexanoate, using NAD+ as the oxidizing agent (electron acceptor), which results in the formation of this compound and the reduced coenzyme NADH. wikipedia.org

| Enzyme | EC Number | Reaction | Substrates | Products |

| 6-hydroxyhexanoate dehydrogenase | 1.1.1.258 | Oxidation | 6-hydroxyhexanoate, NAD+ | This compound, NADH, H+ |

Comparative Enzymology with Related Dehydrogenases

The enzyme responsible for the further conversion of this compound, known as this compound dehydrogenase (encoded by the gene chnE), belongs to the large superfamily of NAD(P)+-dependent aldehyde dehydrogenases. nih.gov These enzymes are responsible for oxidizing a wide variety of aldehydes to their corresponding carboxylic acids. nih.gov A comparison of the amino acid sequence of ChnE from Acinetobacter sp. strain NCIMB 9871 with other dehydrogenases reveals significant homology to succinate-semialdehyde dehydrogenases from different organisms. nih.gov This similarity suggests a conserved catalytic mechanism and structural fold, despite differences in substrate specificity.

| Enzyme | Source Organism | Homology (Identity) | Function |

| This compound Dehydrogenase (ChnE) | Acinetobacter sp. NCIMB 9871 | N/A | Oxidizes this compound to adipate |

| Succinate-Semialdehyde Dehydrogenase (GABD_Ecoli) | Escherichia coli | 38.5% | Oxidizes succinate (B1194679) semialdehyde to succinate |

| Succinate-Semialdehyde Dehydrogenase (SSDH_rat) | Rat | 38.9% | Oxidizes succinate semialdehyde to succinate |

6-Aminohexanoate (B3152083) Aminotransferase (NylD1, EC 2.6.1.116)

In the metabolic pathway for nylon by-products, this compound can also be formed from 6-aminohexanoate. This reaction is catalyzed by 6-aminohexanoate aminotransferase, an enzyme identified in nylon oligomer-degrading bacteria such as Arthrobacter sp. KI72 and encoded by the nylD1 gene. nih.govwindows.netasm.org

The conversion of 6-aminohexanoate to this compound by NylD1 is a transamination reaction. nih.govwindows.net This process is dependent on pyridoxal (B1214274) phosphate (PLP) as a cofactor. nih.govresearchgate.net During the reaction, the amino group of 6-aminohexanoate is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate and releasing the product, this compound (also known as adipate semialdehyde). nih.govresearchgate.net The amino group is then transferred from pyridoxamine phosphate to an amino acceptor, regenerating the PLP cofactor for the next catalytic cycle. nih.govwindows.net

6-Aminohexanoate aminotransferase (NylD1) exhibits specificity for its amino donor, 6-aminohexanoate. nih.govresearchgate.net The enzyme can utilize several different α-keto acids as amino acceptors to complete the transamination cycle. nih.govwindows.netresearchgate.net The choice of amino acceptor determines the amino acid co-product of the reaction. nih.govwindows.netactascientific.com

| Amino Acceptor | Resulting Amino Acid Product | Reference |

| α-Ketoglutarate | Glutamate | nih.govresearchgate.netresearchgate.net |

| Pyruvate | Alanine | nih.govresearchgate.netresearchgate.net |

| Glyoxylate | Glycine | nih.govresearchgate.netresearchgate.net |

Adipate Semialdehyde Dehydrogenase (NylE1)

Following its formation, this compound (adipate semialdehyde) is further metabolized through oxidation to adipate. nih.govresearchgate.net This reaction is catalyzed by adipate semialdehyde dehydrogenase, an enzyme encoded by the nylE1 gene in Arthrobacter sp. KI72. nih.govresearchgate.netnih.gov This enzyme is classified as this compound dehydrogenase (EC 1.2.1.63). wikipedia.orgqmul.ac.uk It requires the cofactor NADP+ for its catalytic activity and belongs to the aldehyde dehydrogenase superfamily. nih.govresearchgate.netwikipedia.org The reaction it catalyzes is: this compound + NADP+ + H₂O ⇌ adipate + NADPH + 2 H+. wikipedia.orgqmul.ac.uk

In microorganisms that degrade nylon oligomers, the conversion of 6-aminohexanoate to adipate is an efficient, two-step process involving a coupled enzymatic system. nih.govbvsalud.org The enzymes 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) work in sequence. nih.govresearchgate.net

First, NylD1 converts 6-aminohexanoate into this compound. nih.govresearchgate.net Subsequently, NylE1 immediately catalyzes the oxidation of the newly formed this compound into adipate. nih.govresearchgate.net This coupling is highly efficient, with studies demonstrating that this two-enzyme system can achieve a conversion yield of over 90%. nih.govresearchgate.net This coupled system is also utilized in laboratory settings as a method to accurately quantify the activity of the NylD1 aminotransferase. nih.govresearchgate.net

| Step | Enzyme | Gene | Reaction |

| 1 | 6-Aminohexanoate Aminotransferase | nylD1 | 6-Aminohexanoate → this compound |

| 2 | Adipate Semialdehyde Dehydrogenase | nylE1 | This compound → Adipate |

L-2-aminoadipate reductase (LYS2, EC 1.2.1.95)

The catalytic process is complex, involving multiple domains. qmul.ac.ukgenome.jp An adenylation domain first activates the L-2-aminoadipate substrate at the cost of ATP, forming an L-2-aminoadipate adenylate intermediate. qmul.ac.ukgenome.jp This intermediate is then attached to a peptidyl-carrier protein (PCP) domain of the enzyme. qmul.ac.ukgenome.jp The binding of NADPH subsequently facilitates the reductive cleavage of this acyl-S-enzyme intermediate, which releases the final product, (S)-2-amino-6-oxohexanoate. qmul.ac.ukgenome.jp This mechanism distinguishes it from L-aminoadipate-semialdehyde dehydrogenase (EC 1.2.1.31), which catalyzes a similar reaction in the reverse direction without the requirement of ATP hydrolysis. qmul.ac.ukgenome.jp In Saccharomyces cerevisiae, the enzyme requires post-translational modification by phosphopantetheinylation for its activity. qmul.ac.ukgenome.jp

L-2-aminoadipate reductase (LYS2) plays a crucial role in the biosynthesis of L-lysine in fungi via the alpha-aminoadipate (AAA) pathway. ebi.ac.ukuniprot.org This pathway is distinct from the diaminopimelate (DAP) pathway found in bacteria and plants. The reduction catalyzed by LYS2 is a key step in this fungal route. uniprot.org

Specifically, LYS2 catalyzes the fifth step in the lysine (B10760008) biosynthesis pathway, which is the reduction of L-2-aminoadipate to (S)-2-amino-6-oxohexanoate (also known as L-aminoadipate-semialdehyde). ebi.ac.ukuniprot.org This reaction is essential for converting the dicarboxylic acid intermediate, L-2-aminoadipate, into an aldehyde that can be further processed in the subsequent steps of the pathway to ultimately yield L-lysine. genome.jpuniprot.org The enzyme utilizes ATP to adenylate alpha-aminoadipate and NADPH for the subsequent reduction. uniprot.org

| Feature | Description |

| Enzyme Name | L-2-aminoadipate reductase |

| Gene Name | LYS2 |

| EC Number | 1.2.1.95 |

| Organism | Saccharomyces cerevisiae (Baker's yeast) |

| Pathway | L-lysine biosynthesis via AAA pathway |

| Reaction | L-2-aminoadipate + NADPH + H⁺ + ATP → (S)-2-amino-6-oxohexanoate + NADP⁺ + AMP + diphosphate |

| Cofactors | NADPH, ATP, Phosphopantetheine |

Enzyme Discovery and Characterization Methodologies

Enzyme Purification and Activity Assays

The discovery and characterization of enzymes involved in this compound metabolism rely on robust purification and assay protocols. Crude cell extracts are often the starting point for these procedures. Cells, such as E. coli expressing a target gene or native organisms like Acinetobacter sp., are harvested and physically disrupted, typically by sonication, to release intracellular contents. nih.govresearchgate.net The resulting lysate is then clarified by high-speed centrifugation to remove cell debris, yielding a supernatant that contains the crude enzyme preparation. nih.govresearchgate.net For some applications, this crude extract is sufficient for activity measurements, while further purification may be required for detailed kinetic characterization. nih.gov

Enzyme activity assays for dehydrogenases that act on this compound, such as this compound dehydrogenase (ChnE), are commonly performed using spectrophotometry. nih.govresearchgate.net These assays measure the rate of change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H. nih.gov For example, the activity of this compound dehydrogenase is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH in the presence of the substrate, this compound. researchgate.net A typical reaction mixture contains a buffer (e.g., phosphate or glycine-NaOH), the substrate, the cofactor (e.g., NADP⁺), and the enzyme extract. nih.govresearchgate.net One unit of enzyme activity is generally defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified assay conditions. nih.gov It is crucial to control parameters like pH, temperature, and substrate concentration to ensure accurate and reproducible results. researchgate.net

Genetic Cloning and Heterologous Expression Strategies

Identifying and characterizing the genes that encode enzymes for this compound metabolism often involves genetic cloning and heterologous expression. A common strategy begins with the creation of a genomic DNA library from an organism known to metabolize related compounds, such as Acinetobacter sp. strain SE19 or NCIMB 9871, which can degrade cyclohexanol via a pathway involving this compound. nih.govnih.gov This library, often constructed in a cosmid or plasmid vector, is then introduced into a host organism, typically Escherichia coli. nih.govnih.gov

Clones containing the gene of interest can be identified through various methods. One approach is functional screening, where clones are tested for their ability to perform a specific catalytic step or to convert a substrate into a detectable product. nih.gov For example, E. coli clones containing the gene cluster for cyclohexanol degradation were shown to produce adipic acid, the final product of the pathway. nih.gov Another method is hybridization using probes derived from known, related enzyme sequences. nih.gov Once a gene, such as chnE encoding this compound dehydrogenase, is identified, it can be subcloned into an expression vector. nih.govresearchgate.net These vectors often place the gene under the control of an inducible promoter (e.g., IPTG-inducible T7 promoter), allowing for high-level production of the enzyme in the heterologous host. nih.govresearchgate.net This overexpression facilitates subsequent purification and detailed biochemical characterization of the enzyme's activity and substrate specificity. nih.govucl.ac.uk

Phylogenetic Analysis of this compound-Related Enzymes

Phylogenetic analysis is a powerful tool used to understand the evolutionary relationships of enzymes involved in this compound metabolism. By comparing the amino acid sequences of newly identified enzymes with those in public databases, researchers can classify them into established enzyme families and predict their function. For instance, the sequence of this compound dehydrogenase (ChnE) from Acinetobacter sp. strain NCIMB 9871 was found to place it within the succinic semialdehyde dehydrogenase class of the aldehyde dehydrogenase superfamily. nih.gov Similarly, CpnE from Comamonas sp., another this compound dehydrogenase, showed the highest identity to a putative aldehyde dehydrogenase from Mesorhizobium loti. nih.gov

These analyses often involve aligning multiple protein sequences and constructing a phylogenetic tree. researchgate.net Such trees visually represent the evolutionary divergence between different enzymes. For example, a phylogenetic tree of putative aldehyde dehydrogenases from Arthrobacter sp. KI72 showed the relationships between various NylE enzymes, which are involved in the degradation of nylon byproducts and act on this compound. researchgate.net These studies reveal that metabolic enzymes are often highly conserved across different domains of life, although their organization into specific pathways can be more variable. uma.es Phylogenetic insights can guide further research, such as site-directed mutagenesis, by identifying conserved residues that are likely critical for catalytic activity or substrate binding. nih.govnih.gov

Microbial and Biotechnological Applications of 6 Oxohexanoate Research

Microbial Degradation Systems

The intermediate compound 6-oxohexanoate is significant in the microbial breakdown of various substances, including synthetic polymers. Its presence and metabolism are crucial in understanding the enzymatic pathways that enable microorganisms to utilize these compounds as sources of carbon and energy.

Role in Biodegradation of Synthetic Polymers (e.g., Nylon-6)

The biodegradation of nylon-6, a major synthetic polymer, involves the breakdown of its monomer, ε-caprolactam. This process ultimately leads to the formation of 6-aminohexanoate (B3152083), which is then converted to this compound. researchgate.netnih.govnih.gov This conversion is a critical step in the catabolic pathway, allowing microorganisms to channel the products into their central metabolism. researchgate.netnih.gov

The degradation pathway typically begins with the hydrolytic opening of the caprolactam ring to produce 6-aminohexanoate. researchgate.netnih.govrcsb.org Subsequently, an aminotransferase enzyme catalyzes the deamination of 6-aminohexanoate, yielding this compound. nih.govnih.govrcsb.org From here, this compound is further oxidized to adipic acid, which can then enter the β-oxidation pathway for fatty acid metabolism. researchgate.netnih.gov This complete breakdown demonstrates the role of this compound as a key intermediate in the microbial assimilation of nylon-6 components. researchgate.net

Mechanisms of Substrate Induction and Enzyme Expression in Microorganisms

The expression of enzymes involved in the degradation of compounds leading to this compound is often an inducible process, regulated by the presence of specific substrates. numberanalytics.com In Acinetobacter sp. strain NCIMB 9871, the degradation of cyclohexanol (B46403), which proceeds via this compound, involves a set of inducible enzymes. nih.govresearchgate.net The expression of cyclohexanone (B45756) monooxygenase (CHMO), a key enzyme in this pathway, is regulated by a transcriptional activator, ChnR, which belongs to the AraC-XylS family. nih.govrhea-db.org The presence of cyclohexanone induces the expression of the chnB gene, which encodes CHMO. nih.gov

This induction mechanism ensures that the metabolic machinery for degrading these compounds is synthesized only when the substrate is available, providing an efficient regulatory system for the cell. The genes responsible for this pathway, including the one encoding this compound dehydrogenase (chnE), are often clustered together, facilitating their coordinated expression. nih.govrhea-db.org

Identification and Characterization of Degrading Microbial Strains

Several microbial strains have been identified and characterized for their ability to degrade compounds via the this compound pathway. These microorganisms are often isolated from environments contaminated with synthetic polymers or related chemicals. nih.govfrontiersin.org

Key Microbial Strains in this compound Degradation:

| Microbial Strain | Degraded Substrate(s) | Key Enzymes Involved in this compound Pathway | Reference(s) |

| Arthrobacter sp. KI72 | 6-aminohexanoate oligomers (from Nylon-6) | 6-aminohexanoate aminotransferase (NylD), Adipate (B1204190) semialdehyde dehydrogenase (NylE) | nih.govexpasy.orgqmul.ac.ukresearchgate.netgenome.jp |

| Acinetobacter sp. NCIMB 9871 | Cyclohexanol | Cyclohexanone 1,2-monooxygenase (ChnB), this compound dehydrogenase (ChnE) | nih.govresearchgate.netrhea-db.orgjmb.or.kr |

| Pseudomonas spp. | Hexanoate (B1226103), 6-hydroxyhexanoate (B1236181), Caprolactam | Omega-hydroxylase, 6-hydroxyhexanoate dehydrogenase, this compound dehydrogenase, 6-aminohexanoate aminotransferase | nih.govrcsb.orgnih.govasm.org |

Arthrobacter sp. KI72 : This bacterium can grow on 6-aminohexanoate oligomers, which are by-products of nylon-6 manufacturing. rhea-db.orgresearchgate.net It utilizes a 6-aminohexanoate aminotransferase (NylD) to convert 6-aminohexanoate to this compound, and a this compound dehydrogenase (NylE) to further oxidize it to adipate. nih.govexpasy.orgqmul.ac.ukresearchgate.net

Acinetobacter sp. NCIMB 9871 : This strain degrades cyclohexanol through a pathway where this compound is a key intermediate. nih.govresearchgate.netjmb.or.kr The enzyme this compound dehydrogenase (ChnE) is responsible for the conversion of this compound to adipate in this organism. nih.govjmb.or.kr

Pseudomonas spp. : Various Pseudomonas strains are involved in the degradation of related compounds. For instance, Pseudomonas jessenii degrades caprolactam, converting it to 6-aminohexanoate and then to this compound via an aminotransferase. nih.govnih.govrcsb.org Other Pseudomonas species can oxidize hexanoate and 6-hydroxyhexanoate to adipic acid, with this compound being a direct precursor to adipic acid in this process. nih.govasm.org

Metabolic Engineering for Bioproduction

The understanding of microbial pathways involving this compound has paved the way for metabolic engineering strategies aimed at the bioproduction of valuable chemicals. By manipulating these pathways, microorganisms can be repurposed as cell factories for the sustainable synthesis of industrial compounds.

Strategies for Enhanced Bioproduction of this compound

Metabolic engineering efforts can be directed towards accumulating this compound. An artificial biosynthetic pathway has been described in E. coli that starts from the Krebs cycle intermediate 2-ketoglutarate. rug.nl A series of enzymatic steps extends the carbon chain to produce 2-ketopimelate, which is then converted by a decarboxylase to this compound. rug.nl However, a significant challenge in this pathway is the diversion of this compound to the side-product adipic acid by endogenous dehydrogenases. rug.nl Future strategies may focus on deleting these competing endogenous enzymes to enhance the yield of this compound.

Engineering Microorganisms for Downstream Metabolite Synthesis (e.g., Adipate, 6-Aminocaproic Acid)

The metabolic pathways involving this compound are prime targets for engineering the production of commercially important downstream metabolites like adipic acid and 6-aminocaproic acid (6-ACA), the monomer for nylon-6. researchgate.netsciepublish.com

Adipic Acid Production: Microorganisms can be engineered to overproduce adipic acid by enhancing the flux through pathways that lead to its formation from this compound. google.com This often involves expressing or increasing the activity of this compound dehydrogenase. google.com For example, in Acinetobacter sp. NCIMB 9871, the degradation of cyclohexanol naturally leads to adipate via this compound. nih.govjmb.or.kr By harnessing and optimizing such pathways in robust industrial microorganisms like E. coli or yeast, significant titers of adipic acid may be achieved from renewable feedstocks. researchgate.netuni-duesseldorf.de

6-Aminocaproic Acid (6-ACA) Production: A synthetic pathway for 6-ACA production has been constructed in E. coli. rug.nlucl.ac.uk This pathway can proceed through the intermediate this compound. rug.nl By introducing a suitable aminotransferase, this compound can be converted to 6-ACA. rug.nlnih.gov One such strategy involved modifying the metabolic pathway from Acinetobacter calcoaceticus NCIMB 9871 and introducing a transaminase to convert an intermediate into 6-ACA. ucl.ac.uk Another approach starts with 2-ketoglutarate, which is converted to 2-ketopimelate, then to this compound, and finally aminated to 6-ACA using a transaminase from Vibrio fluvialis. rug.nl A key challenge remains the efficient conversion of this compound to 6-ACA while minimizing its oxidation to adipic acid. rug.nlnih.gov

Optimization of Bioreaction Conditions and Yields

Fed-batch fermentation is a commonly employed strategy to enhance the production of target molecules while mitigating issues like substrate inhibition and the formation of toxic byproducts. nih.gov This technique involves the controlled addition of a limiting nutrient, often the carbon source, throughout the fermentation process. nih.gov By maintaining the substrate at a low, optimal concentration, it is possible to control the specific growth rate of the microbial culture, which can be crucial for maximizing product formation. researchgate.net For instance, in processes where high substrate concentrations could be inhibitory, a fed-batch approach allows for high cell densities and, consequently, higher product titers. nih.gov An example of this is the two-stage cultivation of recombinant Escherichia coli for poly(3-hydroxyalkanoates) (PHA) production, where an initial biomass accumulation phase at 37°C and pH 7.0 was followed by a PHA biosynthesis phase at 30°C and pH 8.0 with co-feeding of glucose and a fatty acid. nih.gov This strategy led to a high yield of the polymer, demonstrating the effectiveness of process parameter manipulation. nih.gov

The optimization of environmental parameters is critical. The pH of the culture medium affects the activity of key metabolic enzymes. For the enzymatic production of this compound from 6-aminohexanoic acid, a pH of 7.0 was found to be optimal for long-term reaction stability. tandfonline.com Temperature is another crucial factor, influencing both enzyme kinetics and stability. While the initial reaction rate for this compound production by ω-AOX is highest at 50°C, the enzyme's stability decreases at this temperature, making 30°C the optimal temperature for prolonged reactions to achieve a high yield. tandfonline.com

In whole-cell biocatalysis, challenges such as the formation of by-products can reduce the yield of the desired compound. For example, in the synthesis of 6-aminohexanoic acid (6AHA) from cyclohexane (B81311), intrinsic dehydrogenases in the microbial hosts can convert the intermediate 6-oxohexanoic acid into the by-product adipic acid, thereby lowering the 6AHA yield. tandfonline.com Fine-tuning gene expression and optimizing the culture conditions are necessary to minimize such unwanted side reactions. tandfonline.com

The table below summarizes key parameters and their optimized values for different bioprocesses involving this compound or related compounds.

| Parameter | Optimal Value/Strategy | System/Organism | Target Product | Reference |

| pH | 7.0 | Enzymatic (ω-AOX) | 6-Oxohexanoic acid | tandfonline.com |

| Temperature | 30°C | Enzymatic (ω-AOX) | 6-Oxohexanoic acid | tandfonline.com |

| Fermentation Strategy | Fed-batch | Recombinant E. coli | Adipic acid | nih.gov |

| Culture Stages | Two-stage: Growth (37°C, pH 7.0), Production (30°C, pH 8.0) | Recombinant E. coli | Poly(3-hydroxydecanoate) | nih.gov |

| By-product Control | Addition of catalase to remove H₂O₂ | Enzymatic (ω-AOX) | 6-Oxohexanoic acid | tandfonline.com |

Enzymatic Biocatalysis for Organic Synthesis

The development of enzymatic methods for producing 6-oxohexanoic acid offers a green and highly selective alternative to traditional chemical synthesis, which often involves hazardous reagents and expensive starting materials. researchgate.net A significant advancement in this area is the use of an ω-amino group-oxidizing enzyme (ω-AOX) from the fungal strain Phialemonium sp. AIU 274 to produce 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.com

This enzymatic method demonstrates high efficiency, achieving a 100% conversion yield under optimized conditions. nih.govtandfonline.com The process involves the incubation of 6-aminohexanoic acid with the purified ω-AOX. tandfonline.com A critical aspect of this method is the management of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction that can inactivate the enzyme. tandfonline.com The addition of catalase to the reaction mixture to decompose H₂O₂ was found to be essential for achieving a complete conversion of the substrate. tandfonline.comresearchgate.net In an optimized reaction, 200 mM of 6-aminohexanoic acid was completely converted to 6-oxohexanoic acid in 30 hours at 30°C and pH 7.0, using 0.3 U of ω-AOX and 20 U of catalase. tandfonline.comresearchgate.net This enzymatic route is particularly attractive as 6-aminohexanoic acid is readily and inexpensively produced from the ring-opening of caprolactam. researchgate.net

Other enzymatic strategies have also been explored, often as part of multi-step biocatalytic cascades. For instance, the conversion of 6-hydroxyhexanoic acid (6HA) to 6-oxohexanoic acid is a key step in the biosynthesis of adipic acid and 6-aminohexanoic acid. nih.govnih.gov However, some studies have reported that many alcohol dehydrogenases are unable to efficiently catalyze the oxidation of 6HA. nih.gov To overcome this, researchers have investigated alternative enzymes and strategies. One such approach involved a complex in vitro cascade that used an esterase to protect the acid group of 6HA, followed by oxidation of the alcohol group, transamination, and subsequent ester hydrolysis. nih.gov More direct routes are actively being sought to improve the efficiency of these cascades.

The exploration of enzymes capable of acting on the ω-amino group of bifunctional molecules has opened new avenues for the synthesis of valuable compounds like this compound. A prime example is the ω-amino group-oxidizing enzyme (ω-AOX) isolated from Phialemonium sp. AIU 274. tandfonline.com This enzyme exhibits broad substrate specificity, catalyzing the oxidative deamination of a variety of ω-amino compounds, including ω-aminocarboxylic acids, ω-aminoalcohols, monoamines, and diamines. tandfonline.comresearchgate.net

The ω-AOX from Phialemonium sp. efficiently catalyzes the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid, with the concomitant release of ammonia (B1221849) and hydrogen peroxide. tandfonline.com The enzyme is composed of two identical subunits, each with a molecular mass of 75 kDa. lookchem.com Research has focused on characterizing its catalytic properties and optimizing its application for synthesis. The optimal pH for the enzyme's stability during long reactions is 7.0, and the optimal temperature is 30°C to balance activity and stability. tandfonline.com The Vmax/Km value of this enzyme for hexylamine (B90201) is notably high, indicating its efficiency with medium-chain substrates. researchgate.net

The table below provides details on the ω-AOX from Phialemonium sp. AIU 274.

| Enzyme | Source Organism | Substrate | Product | Key Features | Reference |

| ω-Amino group-oxidizing enzyme (ω-AOX) | Phialemonium sp. AIU 274 | 6-Aminohexanoic acid | 6-Oxohexanoic acid | Broad substrate specificity for ω-amino compounds; Optimal pH 7.0, Temp 30°C for production; Requires catalase to mitigate H₂O₂ inactivation. | tandfonline.comresearchgate.net |

Beyond this specific ω-AOX, other enzymes are being explored for their utility in pathways involving this compound. For example, in a mixed-species culture for producing 6-aminohexanoic acid from cyclohexane, the membrane-associated alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 was successfully used to oxidize 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov This was followed by a transamination step catalyzed by the transaminase CV2025 from Chromobacterium violaceum to yield the final product. nih.gov The irreversible nature of the AlkJ-catalyzed oxidation is a significant advantage in driving the reaction cascade forward. nih.gov These examples highlight the ongoing efforts to discover and engineer robust enzymes for the efficient biocatalytic production of this compound and its derivatives.

Advanced Research Applications of 6 Oxohexanoate and Its Derivatives

Synthetic Chemistry Research

Application as a Versatile Intermediate in Organic Synthesis

6-Oxohexanoate, with its bifunctional nature containing both a ketone and a carboxylic acid (or its ester), serves as a highly versatile intermediate in a multitude of organic syntheses. cymitquimica.com Its structure allows for a wide array of chemical transformations, making it a valuable building block for more complex molecules. The reactivity of the ketone and carboxylic acid functionalities can be selectively addressed, enabling stepwise modifications.

Key reactions involving this compound and its derivatives include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, leading to the formation of adipic acid. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol, yielding 6-hydroxyhexanoic acid. This transformation is often a key step in the synthesis of various biologically active molecules.

Esterification and Amidation: The carboxylic acid group readily undergoes esterification and amidation reactions, allowing for the introduction of various functional groups. nbinno.com

Condensation Reactions: The ketone functionality can participate in aldol (B89426) condensations to form new carbon-carbon bonds. For instance, tert-butyl this compound reacts with benzaldehyde (B42025) in the presence of a base to yield a conjugated enone.

The strategic manipulation of these reactive sites makes this compound a cornerstone in the synthesis of polymers, pharmaceuticals, and other fine chemicals. cymitquimica.comcymitquimica.com

Enantioselective Reactions Involving this compound Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. Derivatives of this compound are key starting materials in several enantioselective reactions to produce chiral molecules with high optical purity.

One notable application is the asymmetric reduction of the ketone group in tert-butyl this compound. Using sodium borohydride (B1222165) under controlled conditions, the ketone can be selectively reduced to the corresponding (S)-alcohol with a high yield (92%) and excellent enantiomeric excess (>99%). This chiral alcohol is a valuable intermediate for various pharmaceuticals.

Furthermore, intramolecular aldol-lactonization reactions of 6-oxohexanoic acid have been successfully catalyzed by quinidine (B1679956) derivatives to produce bicyclic β-lactones with high stereoselectivity. buchler-gmbh.com These reactions highlight the utility of this compound in constructing complex chiral architectures.

Enzymatic reactions also play a crucial role. For example, thiamine-bisphosphate (ThDP)-dependent enzymes like cyclohexane-1,2-dione hydrolase can catalyze the C-C bond cleavage of cyclohexane-1,2-dione to form this compound. researchgate.net These enzymes can also be used in carboligation reactions, demonstrating the potential for biocatalytic enantioselective transformations involving this compound. researchgate.net

Precursor in the Synthesis of Functionalized Polycaprolactones for Advanced Materials

Polycaprolactone (B3415563) (PCL) is a biodegradable polyester (B1180765) with numerous applications in the biomedical field. However, functionalization of the PCL backbone is often desired to tailor its properties for specific applications. 6-Oxohexanoic acid is a promising precursor for creating these functionalized PCLs. researchgate.netresearchgate.net

The presence of the ketone group in the this compound monomer allows for the introduction of various functionalities into the resulting polymer. These modifications can influence the polymer's crystallinity, hydrophilicity, degradation rate, and bioadhesion. researchgate.net

A significant advancement in this area is the use of Passerini multicomponent polymerization. This method allows for the one-pot synthesis of a new family of functional PCLs by reacting 6-oxohexanoic acid with various isocyanides. researchgate.netacs.org This approach generates PCL analogues with diverse pendent groups amide-linked to the epsilon-position of the polymer backbone. researchgate.netacs.org The properties of these copolymers can be finely tuned by adjusting the comonomer ratios. acs.org

| Monomer/Reactant | Polymerization Method | Resulting Polymer | Key Feature |

| 6-Oxohexanoic acid, Isocyanides | Passerini Multicomponent Polymerization | Functionalized Polycaprolactones | Tunable amide-linked side groups researchgate.netacs.org |

| 6-Oxohexanoic acid, tert-butyl isocyanide | Passerini Multicomponent Polymerization | PCL analogue (P1) | Amide-linked pendent group acs.org |

| 6-Oxohexanoic acid, 2,6-dimethylphenyl isocyanide | Passerini Multicomponent Polymerization | PCL analogue (P2) | Amide-linked pendent group acs.org |

| 6-Oxohexanoic acid, mOEG4 isocyanide | Passerini Multicomponent Polymerization | PCL analogue (P3) | Water-soluble, degradable acs.org |

Novel Approaches for Functionalized Polymer Synthesis

Recent research has focused on developing novel synthetic strategies to create functionalized polymers from this compound and its derivatives, moving beyond traditional methods. The Passerini multicomponent polymerization of 6-oxohexanoic acid and various isocyanides stands out as a straightforward and versatile method for generating a family of functional polycaprolactones. researchgate.netacs.org This reaction proceeds at room temperature and allows for the incorporation of different pendent groups, leading to polymers with adjustable properties. researchgate.netacs.org

For example, the copolymerization of a mixture of isocyanides with 6-oxohexanoic acid produces copolymers with tunable thermal properties, such as the glass transition temperature (Tg), which can be predicted by the Fox equation. acs.org Furthermore, polymers with pendent alkene or alkyne groups can be synthesized and subsequently modified using click chemistry, demonstrating the high versatility of this platform. researchgate.net

Another innovative approach involves a novel synthetic strategy for preparing polyamide 6 (PA6)-based polymers through a combination of caprolactam hydrolysis polymerization and transesterification. mdpi.com While not directly starting from this compound, this method highlights the trend towards more flexible and controllable polymerization processes that can incorporate functional monomers. The development of such methods for this compound-derived monomers could lead to new classes of functional polyamides and polyesters with tailored properties for advanced applications.

Biomedical Research Intermediates (Research Context)

Role as a Precursor in the Synthesis of Biologically Active Compounds (e.g., Statins, Biotin (B1667282) Derivatives)

Derivatives of this compound are critical intermediates in the synthesis of various biologically active compounds, most notably statins, which are widely used as cholesterol-lowering drugs. mdpi.com The chiral side chain of many statins, such as atorvastatin (B1662188) and rosuvastatin, is often synthesized from a this compound derivative. researchgate.net

The synthesis typically involves the enantioselective reduction of the ketone in a protected form of this compound, such as tert-butyl this compound, to generate a key chiral alcohol intermediate. This intermediate possesses the necessary stereochemistry for the final statin structure. The development of efficient chemical and biocatalytic methods for this reduction is a significant area of research. researchgate.netresearchgate.net

Beyond statins, this compound derivatives also serve as precursors in the synthesis of other biologically relevant molecules. For example, 6-amino-2-oxohexanoic acid, a derivative, is a precursor for 6-acetamido-2-oxohexanoic acid, which is used in studies of amino acid metabolism and enzyme activity. smolecule.com The structural similarity of these compounds to natural amino acids makes them valuable tools in biochemical research. smolecule.com While direct synthesis of biotin from this compound is less common, its functionalized derivatives can be envisioned as building blocks for biotin analogues or other vitamin derivatives for research purposes.

| Precursor | Biologically Active Compound | Key Synthetic Step | Significance |

| tert-Butyl this compound | Atorvastatin, Rosuvastatin | Enantioselective reduction of the ketone | Forms the key chiral side-chain of "superstatins" researchgate.net |

| 6-Amino-2-oxohexanoic acid | 6-Acetamido-2-oxohexanoic acid | Acetylation | Intermediate for studying amino acid metabolism smolecule.com |

Isotopic Labeling and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular biochemical reactions. nih.govcortecnet.com It provides a detailed snapshot of cellular metabolism in motion, which cannot be captured by measuring metabolite concentrations alone. escholarship.org A key methodology within MFA is the use of stable isotope tracers, most commonly carbon-13 (¹³C), to track the path of atoms through metabolic networks. nih.govplos.org

Application of ¹³C-Labeling for Tracing Carbon Fate in Metabolic Pathways

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (a tracer), such as ¹³C-glucose or ¹³C-glutamine, to cells or an organism. cortecnet.complos.org As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream intermediates and products. plos.org By measuring the distribution of these ¹³C atoms (i.e., the mass isotopomer distributions) in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activity of different metabolic pathways. escholarship.orgd-nb.info

For an intermediate like this compound, a ¹³C-labeling experiment would allow for the precise tracing of its metabolic fate. If a ¹³C-labeled version of this compound were supplied to a biological system, the ¹³C label would be distributed among the products of its subsequent metabolism. Analysis of these products would reveal which pathways are responsible for its consumption and quantify their relative contributions. Conversely, by feeding the system a primary labeled nutrient like [U-¹³C]-glucose, researchers can determine the pathways and fluxes that contribute to the synthesis of this compound by measuring the pattern and extent of ¹³C incorporation into it. cortecnet.com This technique is essential for constructing accurate models of metabolic networks and understanding how they are regulated. d-nb.info

| Step | Description | Key Technologies |

|---|---|---|

| 1. Tracer Selection & Labeling | Cells are cultured with a substrate containing stable isotopes, such as ¹³C-glucose. The choice of tracer depends on the pathways of interest. cortecnet.comd-nb.info | Isotopically labeled compounds |

| 2. Metabolite Extraction | After a period of incubation, intracellular metabolites are extracted from the cells. | Quenching and extraction protocols |

| 3. Isotopomer Analysis | The mass isotopomer distributions (MIDs) of key metabolites are measured to determine the extent and pattern of ¹³C incorporation. plos.org | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR). escholarship.org |

| 4. Flux Calculation | A computational model of the metabolic network is used to infer intracellular fluxes by fitting the model's predicted MIDs to the experimentally measured data. plos.org | Metabolic modeling software (e.g., INCA, Metran) |

Quantification of Metabolic Fluxes through this compound Intermediates

Quantifying the rate at which a specific metabolite like this compound is produced and consumed is a primary goal of metabolic flux analysis. escholarship.org This quantification provides direct insight into the physiological state of a cell and how it responds to genetic or environmental changes. nih.gov For example, studies in microorganisms like Corynebacterium glutamicum have used MFA to show how metabolic fluxes are redistributed to favor energy formation over growth when exposed to osmotic stress. nih.gov

The quantification process relies on integrating the isotopic labeling data with a stoichiometric model of the cell's metabolic network. d-nb.info By knowing the inputs (e.g., glucose uptake rate) and outputs (e.g., lactate (B86563) secretion rate), and the labeling patterns of intracellular intermediates, the rates of all reactions in the network, including those involving this compound, can be calculated. d-nb.info Research has indicated the relevance of quantifying flux distributions through intermediates such as (S)-2-amino-6-oxohexanoate and this compound itself in understanding metabolic regulation. biorxiv.orgresearchgate.net For instance, in studies of endothelial cell metabolism, ¹³C-MFA revealed that inhibiting certain glycolytic side branches caused significant changes in TCA cycle activity and other central pathways, demonstrating the network-wide impact of perturbing a single area of metabolism. mdpi.com Such quantitative data is crucial for metabolic engineering, where the goal is often to redirect flux toward a desired product, and in understanding diseases characterized by altered metabolism, such as cancer. plos.orgd-nb.info

| Metabolic Flux | Condition A (e.g., Normal) | Condition B (e.g., Stressed) | Unit | Significance |

|---|---|---|---|---|

| Glucose Uptake | 100 | 120 | nmol/10⁶ cells/h | Indicates change in primary carbon source consumption. d-nb.info |

| Flux to Pentose Phosphate (B84403) Pathway | 15 | 10 | Relative to Glucose Uptake (%) | Reflects changes in NADPH and nucleotide precursor synthesis. mdpi.com |

| Flux through this compound Synthesis | 5.2 | 8.5 | nmol/10⁶ cells/h | Quantifies the rate of a specific pathway of interest. |

| Flux through TCA Cycle | 50 | 75 | nmol/10⁶ cells/h | Shows alteration in central energy metabolism. mdpi.com |

| Lactate Secretion | 80 | 110 | nmol/10⁶ cells/h | Indicates shift towards anaerobic glycolysis (Warburg effect). d-nb.info |

Analytical Methodologies in 6 Oxohexanoate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating 6-oxohexanoate from complex mixtures. researchgate.nete3s-conferences.org The choice of technique depends on the sample matrix and the analytical goal, whether it's broad metabolite profiling or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, including derivatives of this compound. In a typical GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

This method has been successfully employed to identify methyl esters of this compound and related compounds in various biological and environmental samples. researchgate.netorgsyn.orgnih.gov For instance, the analysis of organic aerosol resulting from cyclohexene (B86901) ozonolysis has utilized GC-MS to identify this compound as a product. researchgate.net The technique's high sensitivity and the availability of extensive mass spectral libraries make it an invaluable tool for metabolite profiling and identifying unknown components in a mixture. nih.gov

Table 1: GC-MS Data for a Related Compound, Methyl 6-chloro-6-oxohexanoate

| Parameter | Value |

| NIST Number | 234406 |

| Library | Main library |

| Total Peaks | 128 |

| m/z Top Peak | 55 |

| m/z 2nd Highest | 114 |

| m/z 3rd Highest | 111 |

| Source: PubChem CID 520737 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For non-volatile or thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.

LC-MS is particularly useful for analyzing complex biological fluids and environmental samples where this compound may be present at low concentrations. For example, LC-MS/MS (tandem mass spectrometry) has been used to analyze extracts of secondary organic aerosol, confirming the presence of this compound among other oxidation products. copernicus.org The versatility of LC, with various column chemistries and mobile phase compositions, allows for the optimization of separation for a wide range of analytes. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further aiding in the confident identification of compounds like this compound in complex matrices. lipidmaps.org

High-Pressure Liquid Chromatography (HPLC) for Compound Determination

High-Pressure Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. rsc.org HPLC utilizes high pressure to force a solvent through a column packed with a stationary phase, leading to high-resolution separations. Detection is often achieved using a UV detector, as the carbonyl group in this compound absorbs ultraviolet light.

HPLC methods have been developed for the quantitative determination of this compound and its derivatives. sielc.com For instance, the enzymatic production of 6-oxohexanoic acid can be monitored and quantified using HPLC. tandfonline.com The technique is also valuable for assessing the purity of synthesized this compound and for isolating it for further studies. The choice of column, such as a C18 reverse-phase column, and the composition of the mobile phase are critical parameters that are optimized to achieve the desired separation. lipidmaps.org

Spectroscopic Methods for Structural Elucidation (Research Focus)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for monitoring its chemical transformations. uib.nonumberanalytics.com These methods provide detailed information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H NMR spectroscopy would show distinct signals for the aldehyde proton and the protons on the carbon atoms adjacent to the carbonyl groups and the carboxylic acid. ¹³C NMR spectroscopy is also highly informative, with characteristic chemical shifts for the carbonyl carbons of the aldehyde and the carboxylic acid. rsc.org

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| C1 | Carboxylic Acid | ~175-180 |

| C6 | Aldehyde | ~200-205 |

| This table is based on typical chemical shifts for these functional groups and data from related compounds. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of reactions involving this compound. uib.nonumberanalytics.com

IR spectroscopy is used to identify the functional groups present in a molecule. mpg.de For this compound, the IR spectrum would show characteristic absorption bands for the C=O stretching vibrations of the carboxylic acid and the aldehyde groups. These typically appear in the region of 1700-1740 cm⁻¹. The O-H stretch of the carboxylic acid would also be visible as a broad band. vulcanchem.com Monitoring the appearance or disappearance of these peaks can provide real-time information about the conversion of reactants to products.

UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving chromophores, which are parts of a molecule that absorb UV or visible light. thermofisher.com The carbonyl group of the aldehyde in this compound acts as a chromophore. The change in absorbance at a specific wavelength can be correlated with the change in concentration of this compound over time, allowing for the determination of reaction kinetics.

Environmental Fate and Bioremediation Research

Environmental Degradation Pathways of 6-Oxohexanoate

The breakdown of this compound in the environment can occur through chemical and biological mechanisms. Oxidative processes can chemically degrade the compound, while various microorganisms can utilize it as a metabolic substrate.

Advanced Oxidation Processes (AOPs) are effective methods for degrading organic pollutants in water and soil. kirj.ee These processes generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. hristov.com Common AOPs include the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) and ultraviolet (UV) light, often in combination with an oxidant like H₂O₂. kirj.eehristov.comnih.gov